

Perovskite structure of barium strontium titanate explained

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

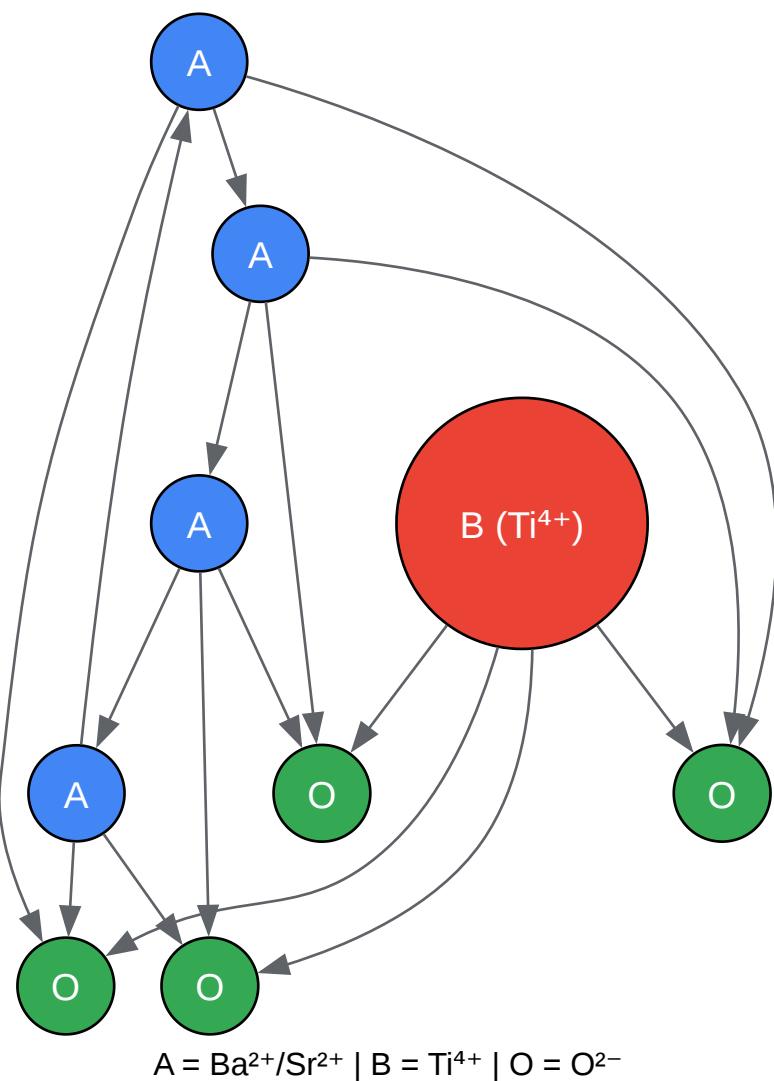
Compound Name: *Barium strontium titanate*

Cat. No.: *B13689014*

[Get Quote](#)

An In-Depth Technical Guide to the Perovskite Structure of **Barium Strontium Titanate**

Executive Summary


Barium Strontium Titanate ($Ba_{1-x}Sr_xTiO_3$, or BST) is a versatile ferroelectric ceramic that has garnered significant attention within the scientific and industrial communities. As a solid solution of Barium Titanate ($BaTiO_3$) and Strontium Titanate ($SrTiO_3$), BST's properties can be meticulously engineered by adjusting the barium-to-strontium ratio.^[1] This tunability is rooted in its fundamental crystal structure—the perovskite lattice. This guide provides a comprehensive exploration of the BST perovskite structure, detailing the atomic arrangement, the influence of composition on phase transitions, and the direct relationship between its structural characteristics and its remarkable electrical properties. We will delve into common synthesis methodologies, explaining the rationale behind procedural steps, and illustrate how the unique structural features of BST make it an indispensable material for advanced electronic applications such as capacitors, tunable microwave devices, and sensors.^{[1][2][3]}

The Fundamental Perovskite (ABO_3) Crystal Structure

The properties of **Barium Strontium Titanate** are intrinsically linked to its perovskite crystal structure. The perovskite family of compounds conforms to the general chemical formula ABO_3 .^[4] This structure can be visualized as a simple cubic unit cell.^[4]

- A-site Cations: Larger cations (in this case, Ba^{2+} and/or Sr^{2+}) occupy the corners of the cube (Wyckoff position 1b). These ions have a 12-fold coordination with the oxygen anions.[4][5]
- B-site Cations: A smaller cation (here, Ti^{4+}) is situated at the body-center of the cube (Wyckoff position 1a). The B-site cation is surrounded by six oxygen anions, forming a $[\text{BO}_6]$ octahedron.[4][5]
- Anions: Oxygen anions (O^{2-}) are located at the center of each face of the cube (Wyckoff position 3c), shared between adjacent octahedra.[5]

A defining feature of the perovskite structure is the network of corner-sharing $[\text{BO}_6]$ octahedra, with the A-site cations filling the interstitial spaces.[4] This arrangement is highly stable and provides the foundation for the exceptional properties observed in BST.[1]

[Click to download full resolution via product page](#)

Caption: Ideal cubic perovskite (ABO_3) unit cell showing ion positions.

The $\text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3$ Solid Solution: A Tale of Two Ions

Barium Strontium Titanate is not a simple compound but a solid solution formed between Barium Titanate (BaTiO_3) and Strontium Titanate (SrTiO_3).^{[1][6]} This is possible because Ba^{2+} and Sr^{2+} ions have similar chemical properties and ionic radii (1.35 Å for Ba^{2+} and 1.13 Å for Sr^{2+}), allowing them to substitute for each other on the A-site of the perovskite lattice.^{[6][7]} This substitution forms a continuous solid solution across the entire compositional range ($0 \leq x \leq 1$).^{[6][7]}

The chemical formula $\text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3$ denotes this relationship, where 'x' represents the molar fraction of strontium substituting for barium.^[1] This substitution is the primary mechanism for tuning the material's properties. The smaller ionic radius of Sr^{2+} compared to Ba^{2+} causes a contraction of the crystal lattice as the strontium content ('x') increases.^[7] This structural change has profound effects on the material's phase transitions and electrical behavior.^{[3][7]}

Composition, Phase Transitions, and the Curie Temperature

The idealized cubic perovskite structure is only stable at high temperatures.^{[8][9]} As the material cools, it can undergo phase transitions to lower symmetry structures (tetragonal, orthorhombic, and rhombohedral) to minimize its free energy.^{[8][9]} These transitions are central to BST's functionality.

The most critical transition is from the high-temperature cubic (paraelectric) phase to the lower-temperature tetragonal (ferroelectric) phase. The temperature at which this occurs is known as the Curie Temperature (T_c).^[8]

- Above T_c : The material is in the cubic phase. The crystal structure is centrosymmetric, and the material behaves as a normal dielectric (paraelectric).^[8]
- Below T_c : The crystal structure distorts, typically to a tetragonal phase (space group $\text{P}4\text{mm}$).^[7] In this phase, the central Ti^{4+} ion is displaced slightly within its oxygen octahedron,

creating a permanent electric dipole.[8] This spontaneous, reversible polarization is the hallmark of ferroelectricity.

The key to BST's versatility is that its Curie temperature can be precisely controlled by adjusting the Ba/Sr ratio. Pure BaTiO_3 has a T_c of approximately 120-130°C, while pure SrTiO_3 has a T_c below room temperature, remaining paraelectric under normal conditions.[8] Adding strontium to barium titanate systematically lowers the Curie temperature.[3][10] This allows for the engineering of materials that are either ferroelectric or paraelectric at room temperature.

Composition (x in $\text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3$)	Typical Room Temp. Phase	Key Electrical Property	Primary Application Area
$x < 0.3$ (Ba-rich)	Tetragonal (Ferroelectric)	High Polarization, Piezoelectricity	Sensors, Actuators, Memory Devices[1]
$x \approx 0.5$ (Intermediate)	Near Phase Transition	Balanced Properties	RF/Microwave Tunable Devices[1]
$x > 0.7$ (Sr-rich)	Cubic (Paraelectric)	High Dielectric Tunability, Low Loss	High-Frequency Capacitors, Phase Shifters[1][11]

Table 1: Influence of Barium-Strontium Ratio on the Properties of BST.

Synthesis of Barium Strontium Titanate Ceramics

The synthesis method chosen for BST powder production is critical as it dictates purity, particle size, and homogeneity, which in turn affect the final ceramic's properties. Two prevalent methods are the solid-state reaction and the sol-gel process.[7]

Experimental Protocol: Solid-State Reaction Method

The solid-state reaction is a traditional, cost-effective, and straightforward method for producing large quantities of ceramic powder.[7][12] The core principle is the interdiffusion of ions between solid precursor materials at high temperatures.

Causality: The choice of precursors (carbonates and oxides) is based on their stability and decomposition behavior. High-temperature calcination provides the thermal energy needed to

overcome the activation energy for the diffusion of Ba^{2+} , Sr^{2+} , and Ti^{4+} ions to form the desired perovskite phase. Multiple grinding and calcination steps are essential to increase the contact surface area between reactants, promoting a more complete and homogeneous reaction.[3]

Step-by-Step Methodology:

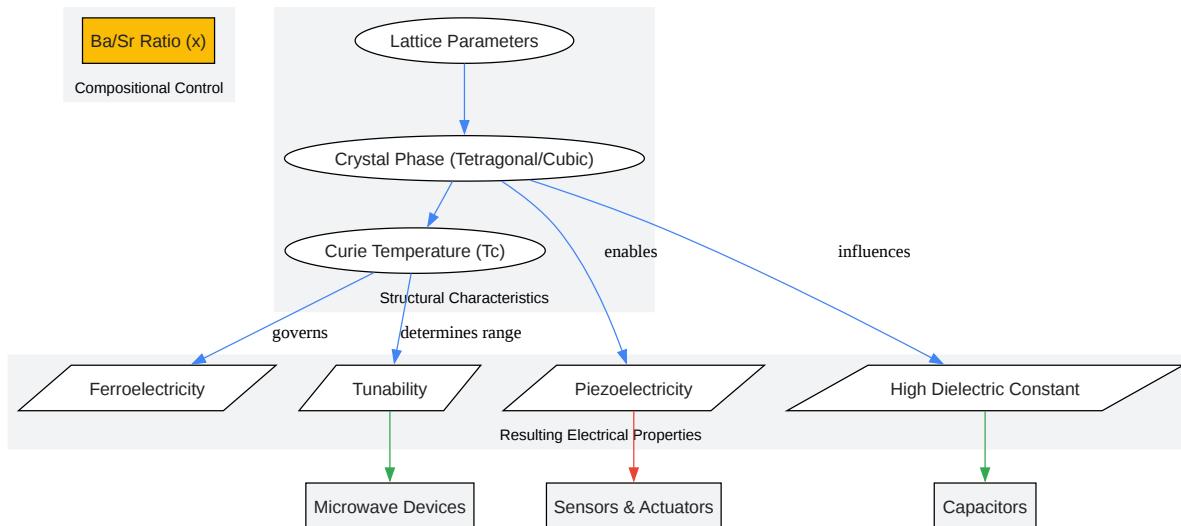
- Precursor Selection & Stoichiometric Weighing: High-purity Barium Carbonate (BaCO_3), Strontium Carbonate (SrCO_3), and Titanium Dioxide (TiO_2) powders are used as starting materials.[12] The powders are weighed precisely according to the desired final stoichiometry of $\text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3$.
- Mixing and Milling: The weighed powders are transferred to a ball mill. A solvent such as ethanol is often added to create a slurry, which improves mixing efficiency. The mixture is milled for several hours (e.g., 4-8 hours) to ensure intimate mixing and reduce particle size. [3]
- Drying: The resulting slurry is dried in an oven (e.g., at 100-120°C) to remove the solvent. The dried cake is then lightly ground to break up agglomerates.
- Calcination: The mixed powder is placed in an alumina crucible and heated in a furnace to a high temperature (e.g., 1100-1200°C) for a specified duration (e.g., 2-8 hours).[3] This step decomposes the carbonates and initiates the formation of the BST perovskite phase.
- Intermediate Grinding: After cooling, the calcined powder is ground again to break up hard agglomerates formed during heating.[3]
- Pellet Pressing: The calcined powder is mixed with a small amount of a binder (e.g., polyvinyl alcohol) and pressed into pellets using a hydraulic press at high pressure (e.g., 10-12 tons).[3]
- Sintering: The pellets are sintered at a higher temperature (e.g., 1250-1350°C) for several hours.[3][7] This final heating step densifies the ceramic, promotes grain growth, and ensures the formation of a well-crystallized, single-phase perovskite structure.[10]

Caption: A typical workflow for synthesizing BST ceramics via the solid-state reaction method.

Experimental Protocol: Sol-Gel Process

The sol-gel process is a wet-chemical technique that offers better chemical homogeneity, lower synthesis temperatures, and finer particle size control compared to the solid-state method.[\[7\]](#) [\[13\]](#)

Causality: This method begins with molecular precursors (alkoxides and acetates) dissolved in a solvent.[\[7\]](#)[\[13\]](#) Hydrolysis and condensation reactions are initiated, leading to the formation of a "sol" (a colloidal suspension of solid particles). With further processing, the sol evolves into a "gel," which is a continuous solid network with trapped solvent. The intimate, molecular-level mixing in the precursor solution ensures high compositional homogeneity and reactivity, reducing the required temperatures for crystallization.[\[13\]](#)


Step-by-Step Methodology:

- **Precursor Solution Preparation:** Barium acetate and strontium acetate are dissolved in a solvent like acetic acid and stirred at a moderate temperature (e.g., 70°C).[\[7\]](#)
- **Titanium Source Addition:** In a separate vessel, a titanium alkoxide such as titanium isopropoxide is mixed with a solvent like 2-methoxyethanol.[\[7\]](#)
- **Mixing and Hydrolysis:** The barium/strontium acetate solution is added dropwise to the titanium solution under vigorous stirring. The pH is carefully adjusted (e.g., to 4.5) to control the rates of hydrolysis and condensation.[\[7\]](#)
- **Gel Formation:** The reaction mixture is heated (e.g., to 100°C) to promote the formation of a viscous gel.[\[7\]](#)
- **Drying and Calcination:** The gel is dried to remove residual solvents and then calcined at a significantly lower temperature than in the solid-state method (e.g., 700-900°C) to crystallize the BST perovskite phase.
- **Sintering:** The resulting powder can then be pressed and sintered as described in the solid-state method, often at lower temperatures or for shorter durations due to the higher reactivity of the nano-sized powder.

The Link Between Perovskite Structure and Electrical Properties

The unique arrangement of ions in the BST perovskite lattice is directly responsible for its valuable electrical properties.

- **High Dielectric Constant:** The ability of the Ti^{4+} ion to be displaced within the oxygen octahedron under an external electric field leads to a large dielectric polarization and, consequently, a very high dielectric constant.[1][2] This makes BST an excellent material for capacitors, allowing for the storage of more charge in a smaller volume.[8]
- **Ferroelectricity:** Below the Curie temperature, the spontaneous and stable displacement of the Ti^{4+} ion creates a permanent electric dipole. The alignment of these dipoles into domains results in a net spontaneous polarization that can be switched by an external electric field, a property essential for non-volatile memory applications.[1][8]
- **Piezoelectricity:** In the non-centrosymmetric ferroelectric phase, applying mechanical stress can alter the dipole moment, generating an electrical voltage. Conversely, applying an electric field can cause a change in the material's dimensions. This piezoelectric effect is utilized in sensors and actuators.[1]
- **Tunability:** In the paraelectric phase (just above T_c), applying a DC electric field can induce a significant change in the dielectric constant. This high dielectric tunability is crucial for frequency-agile microwave components like phase shifters and tunable filters.[1][2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What Are The Key Properties Of Barium Strontium Titanate? - Advanced Ceramics Hub [advceramicshub.com]
- 2. Barium Strontium Titanate in Thin Film Technology [sputtertargets.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. sciencepub.net [sciencepub.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Barium Strontium Titanate: Comparison of Material Properties Obtained via Solid-State and Sol–Gel Synthesis [mdpi.com]
- 8. heegermaterials.com [heegermaterials.com]
- 9. Barium titanate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. vibrantz.com [vibrantz.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Perovskite structure of barium strontium titanate explained]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13689014#perovskite-structure-of-barium-strontium-titanate-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com